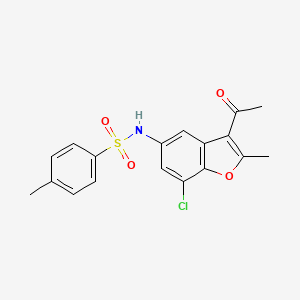

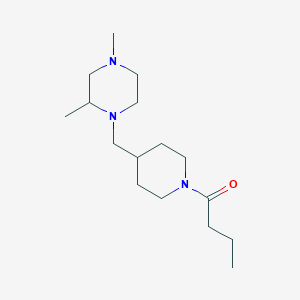

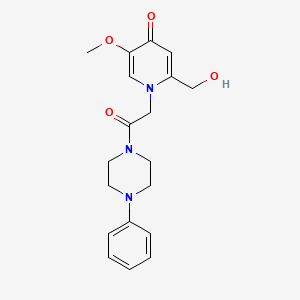

N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is an aromatic heterocyclic compound with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring . Quinoline is also an aromatic heterocyclic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. Compounds containing these moieties have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole consists of a planar five-membered thiazole ring fused to a benzene ring. The thiazole ring contains a nitrogen atom and a sulfur atom . The structure of quinoline consists of a benzene ring fused to a pyridine ring.Chemical Reactions Analysis

Benzothiazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. In general, benzothiazoles are stable compounds that are resistant to oxidation and reduction. They are typically solids at room temperature .Scientific Research Applications

Biological Activity and Drug Development

Sulfonamides, including structures similar to N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide, have been widely researched for their pharmacological potential. They possess a range of biological activities, including antibacterial, antimalarial, and anticancer effects. For instance, sulfonamide-based hybrids have been explored for their diverse pharmacological properties, exhibiting antibacterial, anti-carbonic anhydrase, and antitumor activities (Ghomashi et al., 2022). These findings underline the significance of sulfonamide hybrids in drug development, potentially including compounds with specific configurations such as N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide.

Fluorescent Probes

Quinoline derivatives have been synthesized and investigated for their fluorescent properties. Novel quinoline compounds, including structures akin to the compound of interest, have been developed as blue-green fluorescent probes (Bodke et al., 2013). These probes show promise in various applications, such as biological imaging and molecular diagnostics, highlighting the versatility of quinoline derivatives in scientific research.

Anticancer Agents

The research into quinoline and benzothiazole derivatives has identified several compounds with potent anticancer properties. For example, novel quinoline-3-carbaldehyde hydrazones bearing 1,2,4-triazole or benzotriazole moieties have shown significant cytotoxic effects against various human tumor cell lines (Korcz et al., 2018). This suggests that compounds like N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide could be explored for their anticancer potential, contributing to the development of new therapeutic agents.

PI3K Inhibitors

In the quest for novel anticancer agents, derivatives of quinoline and sulfonamide have been proposed as PI3K inhibitors. These compounds, including 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, exhibit antiproliferative activities and potential as anticancer agents by inhibiting the PI3K/AKT/mTOR pathway (Shao et al., 2014). This underlines the therapeutic significance of exploring sulfonamide and quinoline derivatives in cancer research.

Neuroprotection

Quinoxaline derivatives, closely related to quinoline structures, have been investigated for their neuroprotective properties. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a potent inhibitor of non-NMDA glutamate receptors and offers protection against global ischemia, suggesting potential therapeutic applications in neuroprotection (Sheardown et al., 1990).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

It is known that benzothiazole derivatives can inhibit the function of various enzymes, thereby disrupting the normal biochemical processes of the bacteria .

Biochemical Pathways

Benzothiazole derivatives are known to inhibit various enzymes involved in critical biochemical pathways of bacteria . The inhibition of these enzymes disrupts the normal functioning of the bacteria, leading to their death.

Result of Action

Benzothiazole derivatives are known to inhibit the function of various enzymes, leading to the disruption of normal biochemical processes in bacteria and resulting in their death .

Safety and Hazards

Future Directions

The future research directions in the field of benzothiazole derivatives could involve the synthesis of new derivatives with improved biological activity, the exploration of new synthetic methods, and the investigation of their mechanism of action . Further studies could also explore their potential applications in various fields such as medicine, agriculture, and industry.

properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S2/c1-11-19-14-10-13(7-8-15(14)23-11)20-24(21,22)16-6-2-4-12-5-3-9-18-17(12)16/h2-10,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBQDYNODILWQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)